

Synthesis of 6-Substituted-2-Aminobenzothiazoles: An Application Note and Protocol

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Compound of Interest

Compound Name: 6-Aminobenzothiazole

Cat. No.: B108611

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This document provides detailed protocols for the synthesis of 6-substituted-2-aminobenzothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The primary method detailed is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, a versatile route to various derivatives.

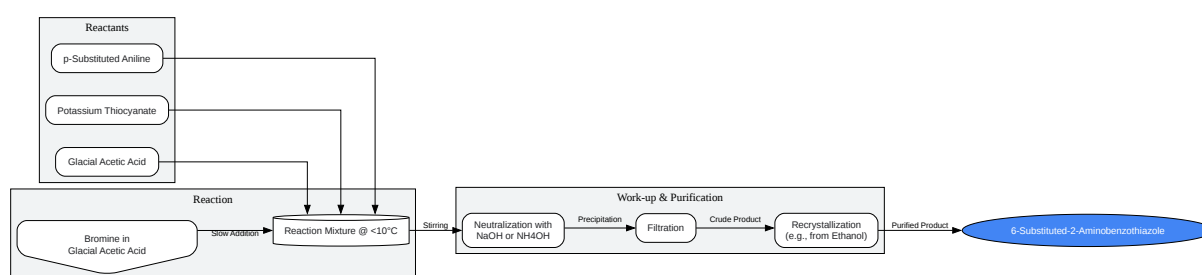
Overview of Synthetic Routes

The synthesis of 2-aminobenzothiazoles can be achieved through several methods. A widely used and adaptable method involves the reaction of a p-substituted aniline with potassium thiocyanate and bromine in glacial acetic acid. This approach allows for the introduction of various substituents at the 6-position of the benzothiazole ring, dictated by the choice of the starting aniline.

Another common method is the cyclization of an arylthiourea. For instance, p-tolylthiourea, formed from p-toluidine and sodium thiocyanate, can be cyclized using sulfonyl chloride to yield 2-amino-6-methylbenzothiazole.^[1] Furthermore, nitration of 2-acetylamino-6-methylbenzothiazole followed by saponification provides a route to 2-amino-6-nitrobenzothiazole.^{[2][3]}

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 6-substituted-2-aminobenzothiazoles from a substituted aniline.



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Caption: General workflow for the synthesis of 6-substituted-2-aminobenzothiazoles.

Experimental Protocols

Protocol 1: General Synthesis of 6-Substituted-2-Aminobenzothiazoles

This protocol is a general method for the synthesis of various 2-amino-6-substituted benzothiazoles from the corresponding p-substituted anilines.[4]

Materials:

- Substituted aniline (0.1 mole)
- Potassium thiocyanate (KSCN) (0.4 mole)
- Glacial acetic acid (250 ml)
- Bromine (0.1 mole, 16 g)
- 10% Sodium hydroxide (NaOH) solution

Procedure:

- Dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 ml of 96% glacial acetic acid in a reaction flask.
- Cool the mixture to below 10°C with stirring.
- Prepare a solution of bromine (0.1 mole) in 100 ml of glacial acetic acid.
- Add the bromine solution dropwise to the aniline mixture while maintaining the temperature below 10°C.
- After the complete addition of bromine, continue stirring the mixture for 10 hours.
- Pour the reaction mixture into warm water and filter to collect the precipitate.
- Neutralize the combined filtrate with a 10% NaOH solution to precipitate more product.
- Collect the precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-6-substituted benzothiazole.

Protocol 2: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol details the synthesis of 2-amino-6-methylbenzothiazole starting from p-toluidine.

[\[1\]](#)

Materials:

- p-Toluidine (107 g, 1 mole)
- Chlorobenzene (700 ml)
- Concentrated sulfuric acid (54 g, 0.55 mole)
- Sodium thiocyanate (90 g, 1.1 moles)
- Sulfuryl chloride (180 g, 1.34 moles)
- Concentrated ammonium hydroxide
- Ethanol
- Activated carbon (Norit)

Procedure:

- In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve p-toluidine in chlorobenzene.
- Add concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.
- Add sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours.
- Cool the resulting solution containing p-tolylthiourea to 30°C.
- Add sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
- Maintain the mixture at 50°C for 2 hours.
- Filter the mixture to remove the solid residue. The chlorobenzene can be recovered.^[1]
- Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current.
- Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.

- Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with water.
- For purification, dissolve the crude product in hot ethanol, add activated carbon, and filter the hot suspension.
- Dilute the filtrate with hot water, stir vigorously, and cool quickly.
- After 30 minutes, filter the pale yellow granular product, wash with 30% ethanol, and dry.

Protocol 3: Synthesis of 2-Amino-6-nitrobenzothiazole

This protocol describes the synthesis of 2-amino-6-nitrobenzothiazole via nitration of 2-acetylamino benzothiazole.^[2]

Materials:

- 2-Acetylamino benzothiazole (192 g, 1.0 mole)
- Sulfuric acid monohydrate (490 g)
- Mixed acid (200 g, containing 31.5% nitric acid)
- Ice
- Methanol
- Concentrated sodium hydroxide solution

Procedure:

- Introduce 2-acetylamino benzothiazole into sulfuric acid monohydrate at 20-30°C.
- Cool the mixture to 5-10°C.
- Carry out the nitration by adding the mixed acid while maintaining the temperature in the 5-10°C range.
- After the addition is complete, stir the mixture at 10-15°C for 2 hours.

- Discharge the reaction mixture onto 1,000 g of ice.
- Isolate the precipitate (2-acetylamino-6-nitrobenzothiazole) and wash it with water.
- Suspend the water-moist presscake in methanol.
- Heat the suspension to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution. Maintain this pH for 5 hours.
- Cool the mixture to 20°C to crystallize the product.
- Isolate the 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until free from alkali.
- Dry the final product.

Quantitative Data Summary

Product	Starting Material	Reagents	Yield	Melting Point (°C)	Reference
2-Amino-6-methylbenzothiazole	p-Toluidine	NaSCN, H ₂ SO ₄ , SO ₂ Cl ₂	64-67%	135-136	[1]
2-Amino-6-chlorobenzothiazole	4-Chloroaniline	KSCN, Br ₂	-	196	[5]
2-Amino-6-methoxybenzothiazole	4-Methoxyaniline	KSCN, Br ₂	-	165	[5]
2-Amino-6-nitrobenzothiazole	2-Acetylamino-6-nitrobenzothiazole	HNO ₃ , H ₂ SO ₄	-	248-251	[2]
6-Fluoro-2-aminobenzothiazole	4-Fluoroaniline	-	89%	187-190	[6]

Note: Yields and melting points can vary based on the specific reaction conditions and purity of reagents.

Characterization

The synthesized compounds can be characterized using various analytical techniques:

- Melting Point: To determine the purity of the compound.
- Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S stretches.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR): To confirm the structure by analyzing the chemical shifts and splitting patterns of protons.[5]
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[5]

This application note provides a comprehensive guide for the synthesis of 6-substituted-2-aminobenzothiazoles. Researchers should always follow appropriate safety precautions when handling the chemicals described in these protocols.

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